(2,2-Dimethylpropyl)phosphane
Description
Contextualization within Modern Organophosphorus Chemistry
Organophosphorus chemistry, a branch of chemistry focused on compounds containing a carbon-phosphorus bond, is fundamental to numerous chemical transformations. researchgate.netethernet.edu.et Within this domain, phosphines (PR₃) have become indispensable as ligands in homogeneous catalysis, largely due to their ability to fine-tune the electronic and steric properties of metal centers. numberanalytics.comresearchgate.net The versatility of phosphine (B1218219) ligands allows for the synthesis of a virtually limitless array of derivatives, each with unique properties that can be tailored to specific catalytic reactions. nsf.gov
(2,2-Dimethylpropyl)phosphane and its derivatives, such as di(tert-butyl)neopentylphosphine (DTBNpP) and trineopentylphosphine (PNp₃), are part of a class of bulky alkylphosphines that have garnered considerable attention. organic-chemistry.orgresearchgate.net These ligands are crucial in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The electronic properties of these phosphines range from strongly σ-donating trialkylphosphines to π-accepting phosphites, allowing for precise control over the reactivity of the metal catalyst. nsf.gov The development of such sophisticated phosphine ligands represents a significant advancement in organophosphorus chemistry, enabling milder reaction conditions and broader substrate scopes for important chemical transformations. wikipedia.org
Significance of Steric Bulk in Phosphine Ligand Design and Application
The steric bulk of a phosphine ligand is a critical parameter in catalyst design, influencing the stability, activity, and selectivity of the metal complex. nsf.govnih.gov The size of the substituents on the phosphorus atom can dictate the coordination number of the metal, the bond angles and lengths within the complex, and the rates of associative and dissociative reactions. researchgate.net One of the earliest and most widely used measures of steric bulk is the Tolman cone angle (θ), which provides a quantitative way to compare the steric impact of different phosphine ligands. nsf.gov
Neopentylphosphines, such as this compound, are particularly interesting due to the unique way they exert steric influence. For instance, in linear palladium(0) complexes, the steric demand increases as tert-butyl groups are replaced with neopentyl groups. nih.gov However, in square planar palladium(II) complexes, trineopentylphosphine (PNp₃) exhibits the smallest steric parameters. nsf.govnih.govacs.org This variability is attributed to significant conformational changes in the neopentyl groups depending on the coordination environment of the metal. nsf.govnih.govacs.org This conformational flexibility allows neopentylphosphines to accommodate other bulky ligands while still exerting a significant steric effect, a desirable trait in many catalytic applications. researchgate.net Studies have shown that the optimal cone angle for effective catalysis in certain reactions, like the Hartwig-Buchwald amination, is between 190° and 200°. organic-chemistry.org The steric demand of ligands like di(tert-butyl)neopentylphosphine has been found to be crucial for the successful coupling of aryl bromides. organic-chemistry.org
Historical Development and Evolution of Neopentylphosphine Research
The appreciation for phosphine ligands in organometallic chemistry grew significantly in the 1960s and 1970s with the rise of homogeneous catalysis. numberanalytics.com The discovery of Wilkinson's catalyst, RhCl(PPh₃)₃, was a landmark achievement that highlighted the potential of phosphine ligands. numberanalytics.com The development of bulky phosphine ligands, including those with neopentyl groups, was a natural progression aimed at improving catalyst performance.
Initial research into neopentylphosphines focused on their synthesis and basic characterization. Over time, the focus shifted to their application in catalysis. For example, di(tert-butyl)neopentylphosphine (DTBNpP) in conjunction with a palladium source was found to be a highly effective catalyst system for the amination of aryl bromides at room temperature and aryl chlorides at elevated temperatures, in some cases outperforming the well-established tri(tert-butyl)phosphine (TTBP). organic-chemistry.org This enhanced activity was attributed to the larger cone angle of DTBNpP. organic-chemistry.orgacs.org
Structure
3D Structure
Properties
CAS No. |
54772-70-2 |
|---|---|
Molecular Formula |
C5H13P |
Molecular Weight |
104.13 g/mol |
IUPAC Name |
2,2-dimethylpropylphosphane |
InChI |
InChI=1S/C5H13P/c1-5(2,3)4-6/h4,6H2,1-3H3 |
InChI Key |
HJPQKYUERLEXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CP |
Origin of Product |
United States |
Nomenclature and Structural Systematics of 2,2 Dimethylpropyl Phosphane and Its Derivatives
IUPAC Naming Conventions for Alkylphosphanes with Neopentyl Substituents
The systematic naming of organophosphorus compounds, including alkylphosphanes, is governed by the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The substituent group with the structure -CH2C(CH3)3, commonly known as the neopentyl group, is systematically named the (2,2-dimethylpropyl) group according to IUPAC nomenclature. doubtnut.comqmul.ac.uklibretexts.org This name is derived by identifying the longest carbon chain attached to the phosphorus atom, which is a propyl group, and then indicating the two methyl substituents on the second carbon atom of that propyl chain. vedantu.com
When this group is attached to a phosphorus atom, the resulting compound's name is constructed by adding the substituent name as a prefix to the parent hydride name, "phosphane" (PH3). Therefore, the compound with one (2,2-dimethylpropyl) group attached to a phosphorus atom is named (2,2-Dimethylpropyl)phosphane .
For more complex phosphanes with multiple or different alkyl substituents, the names of the alkyl groups are listed in alphabetical order, followed by "phosphane". For example, a phosphane with one tert-butyl group and one (2,2-dimethylpropyl) group would be named tert-butylthis compound.
Classifications of Neopentyl-Substituted Phosphanes (e.g., Primary, Secondary, Tertiary Phosphanes)
Alkylphosphanes are classified as primary, secondary, or tertiary based on the number of organic (R) groups attached to the phosphorus atom. wikipedia.org This classification is analogous to that of amines.
Primary phosphanes have the general formula RPH2. A primary phosphane with a neopentyl substituent is this compound.
Secondary phosphanes have the general formula R2PH. An example with two neopentyl groups would be bisthis compound.
Tertiary phosphanes have the general formula R3P. Tristhis compound is an example of a tertiary phosphane. wikipedia.org
The degree of substitution on the phosphorus atom significantly influences the chemical and physical properties of the phosphane, including its basicity, nucleophilicity, and steric bulk. manchester.ac.uk
Table 1: Classification of this compound and its Derivatives
| Classification | General Formula | Example with (2,2-Dimethylpropyl) Group |
|---|---|---|
| Primary Phosphane | RPH₂ | This compound |
| Secondary Phosphane | R₂PH | Bisthis compound |
| Tertiary Phosphane | R₃P | Tristhis compound |
| Phosphonium (B103445) Salt | R₄P⁺X⁻ | Tetrakis(2,2-dimethylpropyl)phosphonium chloride |
Advanced Structural Characterization through Crystallographic and Spectroscopic Methods
The precise three-dimensional structure and electronic properties of this compound and its derivatives are elucidated through a combination of crystallographic and spectroscopic techniques, complemented by computational analysis.
Phosphanes adopt a trigonal pyramidal geometry around the central phosphorus atom. wikipedia.org The C-P-C bond angles are typically smaller than the tetrahedral angle of 109.5°, indicating significant p-character in the phosphorus bonding orbitals. wikipedia.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comresearchgate.netchemistrysteps.com For this compound, rotation around the P-C and C-C bonds leads to various conformers with different energies. The relative stability of these conformers is determined by steric and electronic interactions. maricopa.edu In metal complexes, the conformation of the neopentyl group can be influenced by the coordination environment of the metal. nsf.gov
Pyramidalization at the phosphorus atom is a key structural feature. Unlike amines, which undergo rapid pyramidal inversion at room temperature, phosphanes have a significantly higher energy barrier to inversion. wikipedia.org This makes it possible to resolve chiral phosphanes into their enantiomers. For neopentyl-substituted phosphines, an unusual trend has been observed where pyramidalization at the phosphorus atom increases with increasing steric demand. This is attributed to the low back-side strain of the neopentyl group, which allows for greater pyramidalization while still exerting significant steric influence from the front. nsf.gov
The steric bulk of phosphane ligands is a critical factor in their coordination chemistry and catalytic applications. manchester.ac.uknih.gov The Tolman cone angle (θ) is a widely used parameter to quantify the steric hindrance of a phosphane ligand. libretexts.orglibretexts.org It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the coordinated metal atom at a standard M-P bond distance of 2.28 Å. manchester.ac.ukub.edu
Computational methods, particularly density functional theory (DFT), are extensively used to calculate cone angles and other steric parameters. rsc.orgresearchgate.net These calculations can provide insights into the steric properties of ligands in different coordination environments. ub.edusemanticscholar.org For instance, a computational study recomputed the Tolman cone angles for a large set of phosphine (B1218219) ligands, providing updated and more accurate values. ub.edursc.orgresearchgate.net
Research on neopentylphosphine palladium complexes has shown that replacing tert-butyl groups with neopentyl substituents leads to an increase in the ligand's steric demand. nsf.gov The conformational flexibility of the neopentyl group can lead to different effective steric sizes depending on the coordination number of the metal center. nsf.gov
Table 2: Calculated Cone Angles for Selected Phosphane Ligands
| Phosphane Ligand | Calculated Cone Angle (θ) in [Ni(CO)₃(P)] (°) |
|---|---|
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| P(t-Bu)₃ | 182 |
| P(neopentyl)₃ | Not explicitly found in a single value, but studies indicate it is larger than P(t-Bu)₃ nsf.govresearchgate.net |
Synthetic Methodologies for 2,2 Dimethylpropyl Phosphane and Its Derivatives
Conventional Synthetic Routes to Alkylphosphanes
The construction of the carbon-phosphorus bond is the cornerstone of alkylphosphane synthesis. Two classical and widely employed methodologies include nucleophilic substitution reactions and the reduction of oxidized phosphorus precursors.
A primary method for forming C-P bonds involves the reaction of an organohalide with a phosphorus-based nucleophile, typically a metal phosphide (B1233454). nih.gov This process generally follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orguci.edu In the context of neopentylphosphanes, the electrophile is a 2,2-dimethylpropyl halide (neopentyl halide).
The reaction involves the attack of a phosphide anion (e.g., LiPR₂, NaPR₂, or KPR₂) on the electrophilic carbon of the neopentyl halide. The halide is displaced as the leaving group, resulting in the formation of the desired phosphine (B1218219).
General Reaction Scheme: M-PR₂ + (CH₃)₃CCH₂-X → R₂P-CH₂C(CH₃)₃ + M-X (where M = alkali metal, R = alkyl/aryl group, X = halogen)
A significant challenge in this synthesis is the steric hindrance imposed by the quaternary carbon adjacent to the reaction center in the neopentyl group. This bulkiness can impede the backside attack required for an SN2 reaction, often leading to slower reaction rates compared to less hindered alkyl halides. uci.edu To overcome this, more reactive organometallic phosphides and elevated reaction temperatures are often necessary.
An alternative and common route to phosphanes is the reduction of a more oxidized phosphorus species, most notably a phosphine oxide (R₃P=O). sci-hub.se Phosphine oxides are often stable, crystalline solids that are easier to handle and purify than their corresponding phosphines, which can be sensitive to oxidation. nih.gov The strength of the P=O bond makes this reduction a challenging but essential transformation. sci-hub.se
A variety of reducing agents can be employed, with silanes being particularly effective. Reagents such as trichlorosilane (B8805176) (HSiCl₃), often in the presence of an amine base like triethylamine, are widely used for the deoxygenation of tertiary phosphine oxides. sci-hub.se The mechanism involves the activation of the P=O bond by the silane, followed by the transfer of hydride and subsequent cleavage to yield the trivalent phosphine and a siloxane byproduct. sci-hub.se
General Reaction Scheme: R₃P=O + HSiCl₃ → R₃P + Siloxane byproducts
This method is advantageous as it often proceeds with high stereoselectivity, allowing for the retention or inversion of configuration at a stereogenic phosphorus center depending on the specific conditions and additives used. sci-hub.se
Synthesis of Specific Neopentyl-Substituted Phosphine Ligands
The general strategies outlined above are applied and adapted for the synthesis of specific, sterically demanding phosphine ligands that incorporate one or more neopentyl groups.
(2,2-Dimethylpropyl)diphenylphosphine, also known as neopentyldiphenylphosphine, is synthesized via a nucleophilic substitution reaction. The process involves the reaction of 2,2-dimethylpropyl chloride (neopentyl chloride) with lithium diphenylphosphide. prepchem.com The lithium diphenylphosphide is typically prepared in situ from chlorodiphenylphosphine (B86185) or triphenylphosphine.
The reaction is conducted in a refluxing mixture of tetrahydrofuran (B95107) (THF) and hexane. After the reaction is complete, the lithium chloride byproduct is removed by filtration. The desired product, (2,2-dimethylpropyl)diphenylphosphine, is then isolated and purified from the filtrate by fractional distillation under reduced pressure. prepchem.com
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2,2-Dimethylpropyl chloride | Lithium diphenylphosphide | Tetrahydrofuran/Hexane | Reflux | (2,2-Dimethylpropyl)diphenylphosphine |
Di(tert-butyl)neopentylphosphine (DTBNpP) is a highly bulky phosphine ligand. Its synthesis is typically achieved by reacting a neopentyl organometallic reagent with di-tert-butylchlorophosphine. A common approach involves the generation of neopentyllithium (B1624585) or a neopentyl Grignard reagent, which then acts as the nucleophile attacking the phosphorus center of the chlorophosphine.
Illustrative Reaction Scheme (using a Grignard reagent):
(CH₃)₃CCH₂-Cl + Mg → (CH₃)₃CCH₂-MgCl
(CH₃)₃CCH₂-MgCl + (t-Bu)₂PCl → (t-Bu)₂P-CH₂C(CH₃)₃ + MgCl₂
Due to the steric hindrance from both the two tert-butyl groups and the neopentyl group, these reactions require careful control of conditions to achieve good yields. The phosphine product is often isolated as its air-stable phosphonium (B103445) salt, such as di-tert-butylneopentylphosphonium tetrafluoroborate (B81430), for easier handling and storage. sigmaaldrich.com This salt can be used directly in some catalytic applications or the free phosphine can be liberated when needed.
| Phosphorus Source | Neopentyl Source | Key Intermediate | Product |
|---|---|---|---|
| Di-tert-butylchlorophosphine | Neopentylmagnesium chloride | Neopentyl Grignard Reagent | Di(tert-butyl)neopentylphosphine |
Trineopentylphosphine (PNp₃) represents a significant synthetic challenge due to the extreme steric crowding around the central phosphorus atom. researchgate.net Direct alkylation of phosphorus trichloride (B1173362) (PCl₃) with three equivalents of a neopentyl organometallic reagent is often inefficient.
A more successful route involves a stepwise approach. First, neopentyldichlorophosphine (NpPCl₂) is synthesized from the reaction of PCl₃ with a neopentyl Grignard reagent. This intermediate is then further reacted with two additional equivalents of the neopentyl Grignard reagent to yield the desired trineopentylphosphine. acs.orgnih.govresearchgate.net The use of copper(I) iodide (CuI) can enhance the reactivity of the Grignard reagent in similar sterically hindered phosphine syntheses. qub.ac.uk
| Step | Starting Material | Reagent | Intermediate/Product |
|---|---|---|---|
| 1 | Phosphorus trichloride (PCl₃) | Neopentylmagnesium chloride (1 eq.) | Neopentyldichlorophosphine (NpPCl₂) |
| 2 | Neopentyldichlorophosphine (NpPCl₂) | Neopentylmagnesium chloride (2 eq.) | Trineopentylphosphine (PNp₃) |
The synthesis and isolation of PNp₃ require inert atmosphere techniques due to its sensitivity to air. Its unique conformational flexibility, despite its large steric profile, makes it an effective ligand in palladium-catalyzed cross-coupling reactions involving sterically demanding substrates. researchgate.net
Advanced Synthetic Strategies and Optimization
The synthesis of (2,2-Dimethylpropyl)phosphane, also known as neopentylphosphine, and its substituted derivatives is complicated by significant steric hindrance from the bulky neopentyl group. This steric impediment necessitates the development of advanced synthetic strategies and the careful optimization of reaction parameters to achieve satisfactory yields. Traditional methods often prove inefficient, leading to the exploration of innovative methodologies and refined reaction conditions.
Optimization of Reaction Parameters to Overcome Steric Hindrance and Achieve High Yields
The formation of the phosphorus-carbon bond in sterically encumbered phosphines is a significant synthetic hurdle. Classical methods, such as the reaction of Grignard or organolithium reagents with halophosphines, often require forcing conditions and result in low yields. researchgate.net Consequently, the optimization of reaction parameters—including temperature, solvent, reagent choice, and the use of additives or catalysts—is critical for success.
A primary strategy involves the reaction of a neopentyl-containing organometallic reagent with a suitable phosphorus electrophile, such as phosphorus trichloride or an alkyldichlorophosphine. The steric bulk of the neopentyl group can impede the approach of the nucleophile to the phosphorus center. To mitigate this, very carefully controlled conditions are necessary. qub.ac.uk
Key optimization parameters include:
Temperature Control: For highly reactive organolithium reagents, cryogenic temperatures (e.g., -70°C to -78°C) are often employed to control the reaction rate, prevent side reactions, and improve selectivity. qub.ac.ukorgsyn.org The reaction mixture is typically cooled before the dropwise addition of the reagent, followed by a gradual warming to ambient temperature to ensure the reaction proceeds to completion. qub.ac.ukorgsyn.org
Solvent Selection: The choice of solvent is crucial for stabilizing reactive intermediates. Ethereal solvents like tetrahydrofuran (THF) are commonly used as they can coordinate to and stabilize Grignard reagents. chemicalbook.com In some cases, a mixture of solvents, such as THF and pentane, is used to maintain solubility and control reactivity, particularly when working with pyrophoric reagents like tert-butyllithium (B1211817) at low temperatures. orgsyn.org
Reagent Stoichiometry and Addition: Precise control over the stoichiometry of the reactants is essential. Using a slight excess of the organometallic reagent can help drive the reaction to completion, but a large excess may lead to undesired multiple substitutions or other side reactions. orgsyn.org Slow, dropwise addition of one reagent to the other, often at low temperature, is a standard practice to manage the reaction exotherm and improve yields. qub.ac.ukorgsyn.org
Additives and Catalysts: The formation of Grignard reagents from sterically hindered alkyl halides can be sluggish. The reaction can be initiated or accelerated by additives such as iodine or 1,2-dibromoethane. chem-station.comrsc.org For the subsequent C-P bond formation, transition metal catalysts can be employed to lower the activation energy. For instance, palladium complexes have been shown to effectively catalyze the coupling of Grignard reagents with chlorophosphines, even in sterically demanding cases. chemicalbook.com
The following table summarizes the optimization of various parameters for the synthesis of sterically hindered phosphines, contrasting standard conditions with those adapted to overcome steric challenges.
| Parameter | Standard Condition | Optimized Condition for Hindered Synthesis | Rationale and Effect on Yield |
|---|---|---|---|
| Temperature | Room temperature or gentle reflux | Cryogenic temperatures (-78°C to 0°C) followed by slow warming | Controls high reactivity of organometallic reagents, minimizes side reactions, and improves selectivity. qub.ac.ukorgsyn.org |
| Solvent | Diethyl ether | Tetrahydrofuran (THF) or THF/alkane mixtures | THF provides better stabilization of the organometallic reagent; co-solvents can improve solubility at low temperatures. orgsyn.orgchemicalbook.com |
| Reagent Addition | Rapid or bulk addition | Slow, dropwise addition via addition funnel or syringe pump | Manages reaction exotherm, prevents localized high concentrations of reagents, and reduces byproduct formation. qub.ac.ukorgsyn.org |
| Catalyst | Typically uncatalyzed | Addition of a transition metal catalyst (e.g., Pd(PPh₃)₄) | Lowers the activation energy for the sterically demanding C–P bond formation, leading to significantly higher yields and milder conditions. chemicalbook.com |
| Activation | N/A | Use of activators (e.g., I₂, 1,2-dibromoethane) for Grignard formation | Initiates the reaction between magnesium and sterically hindered alkyl halides, ensuring the formation of the necessary nucleophile. chem-station.com |
By carefully manipulating these parameters, chemists can significantly improve the efficiency of synthetic routes toward this compound and its derivatives, making these valuable ligands more accessible.
Application of Retrosynthesis Tools and Methodological Innovations
The design of effective synthetic routes for complex or sterically hindered molecules like this compound derivatives benefits greatly from retrosynthetic analysis. This approach involves deconstructing the target molecule into simpler, commercially available precursors, which helps to identify potential synthetic pathways and pinpoint key challenges, such as the formation of a sterically congested bond.
For a tertiary phosphine containing a neopentyl group, such as di(tert-butyl)neopentylphosphine, a logical retrosynthetic disconnection is at the phosphorus-carbon bond. This leads to two primary synthetic strategies:
Route A: Disconnection generating a neopentyl nucleophile (e.g., a Grignard or organolithium reagent) and a di(tert-butyl)chlorophosphine electrophile.
Route B: Disconnection generating a di(tert-butyl)phosphide anion (a phosphorus nucleophile) and a neopentyl halide electrophile.
Both routes highlight the central challenge: the formation of a bond between a phosphorus atom and a sterically demanding neopentyl group. While these classical approaches form the basis of synthesis, significant methodological innovations have been developed to address their limitations.
Palladium-Catalyzed Cross-Coupling: A major innovation in C-P bond formation is the use of transition metal catalysis. Research has demonstrated that palladium complexes can efficiently catalyze the reaction between a Grignard reagent and a chlorophosphine. For example, the synthesis of di-tert-butylphenylphosphine, a similarly hindered phosphine, was achieved in 94.7% yield by reacting phenylmagnesium bromide with di(tert-butyl)chlorophosphine in the presence of tetrakis(triphenylphosphine)palladium(0). chemicalbook.com This catalytic approach is highly applicable to the synthesis of neopentyl derivatives, as it facilitates the difficult coupling step under relatively mild reflux conditions in THF. chemicalbook.com
Phosphorylation of Lithiated Derivatives: For synthesizing arylphosphines with bulky alkyl substituents, direct phosphorylation of ortho-lithiated aromatic compounds is a powerful and successful strategy. pleiades.online This method involves the deprotonation of an aromatic ring at a position adjacent to a directing group, followed by quenching the resulting aryllithium species with a phosphorus electrophile. This technique offers high regioselectivity and can be effective even when other cross-coupling methods fail due to steric hindrance. pleiades.online
Flash Vacuum Thermolysis (FVT): For the synthesis of highly reactive or unstable phosphine compounds, FVT represents a significant methodological innovation. This technique involves the high-temperature decomposition of a precursor molecule in a high-vacuum system to generate the target compound, which is then immediately condensed at low temperature. This method has been used to synthesize primary unsaturated phosphines from their Diels-Alder adducts. While not a standard method for saturated alkylphosphines, it exemplifies the advanced techniques available for accessing challenging organophosphorus compounds.
These innovative strategies, guided by retrosynthetic principles, provide powerful tools for overcoming the synthetic challenges posed by sterically hindered molecules like this compound.
The following table summarizes some of these innovative synthetic methodologies.
| Method | Key Reagents/Conditions | Advantage for Hindered Systems |
|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Grignard Reagent, Chlorophosphine, Pd(PPh₃)₄ catalyst, THF, Reflux | Lowers the activation barrier for C-P bond formation, enabling high yields under milder conditions than uncatalyzed routes. chemicalbook.com |
| Phosphorylation of Lithiated Species | Organolithium base (e.g., n-BuLi), Substrate with directing group, Phosphorus halide | Achieves high regioselectivity and is effective for creating highly substituted, sterically crowded arylphosphine derivatives. pleiades.online |
| Flash Vacuum Thermolysis | Volatile precursor, High temperature (>500°C), High vacuum | Allows for the generation and isolation of highly reactive or thermally unstable phosphine species that cannot be prepared by solution-phase chemistry. |
Chemical Reactivity and Transformation Pathways of 2,2 Dimethylpropyl Phosphane
Reactivity of Phosphanes with Low-Valent Phosphorus Centers
Phosphanes with low-valent phosphorus centers are highly reactive species that serve as versatile building blocks in organophosphorus chemistry. The reactivity of these compounds is often tuned by the nature of the substituents on the phosphorus atom. The presence of bulky groups, such as the neopentyl group in (2,2-dimethylpropyl)phosphane, can provide kinetic stability to otherwise transient low-valent species.
Low-valent phosphorus compounds, particularly phosphinidenes, have been stabilized using N-heterocyclic carbenes (NHCs). These stabilized phosphinidenes exhibit a rich reactivity, participating in small molecule activation and acting as catalysts in various organic transformations. The phosphorus(I) center in these species can readily switch between its reduced P(I) state and its oxidized P(III) state, a behavior that mimics the reactivity of transition metals. This catalytic activity is driven by the highly nucleophilic nature of the phosphorus(I) center.
Reactions Involving (2,2-Dimethylpropylidyne)phosphine (a Phosphaalkyne)
(2,2-Dimethylpropylidyne)phosphine, also known as neopentylidynephosphine or tert-butylphosphaacetylene, is a notable example of a stable phosphaalkyne. The phosphorus-carbon triple bond in this molecule is a hub of reactivity, readily undergoing a variety of addition and insertion reactions.
Electrophilic Additions to the Phosphorus-Carbon Triple Bond
The electron-rich π-system of the P≡C triple bond in (2,2-dimethylpropylidyne)phosphine is susceptible to attack by electrophiles. In an electrophilic addition reaction, an electrophile forms a covalent bond with the electron-rich triple bond, leading to the breaking of a π bond and the formation of two new σ bonds. This process typically involves the formation of a carbocationic intermediate, which then reacts with a nucleophile to complete the addition. The regioselectivity of these additions is an important consideration, often following principles analogous to Markovnikov's rule in alkene chemistry.
Insertion Reactions with Main Group and Subgroup Element Halides
(2,2-Dimethylpropylidyne)phosphine undergoes numerous insertion reactions with halides of both main group and subgroup elements. These reactions involve the insertion of the phosphaalkyne into the element-halogen bond, leading to the formation of novel organophosphorus compounds with unique structural features. These insertion reactions highlight the versatility of phosphaalkynes as building blocks for the synthesis of complex inorganic and organometallic frameworks.
Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)
The phosphorus-carbon triple bond of (2,2-dimethylpropylidyne)phosphine actively participates in cycloaddition reactions, serving as a dienophile or a dipolarophile. These reactions are powerful tools for the construction of cyclic and heterocyclic phosphorus-containing compounds.
| Reaction Type | Description |
| Diels-Alder Reaction | A [4+2] cycloaddition where the phosphaalkyne acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. |
| 1,3-Dipolar Cycloaddition | A reaction where the phosphaalkyne reacts with a 1,3-dipole to form a five-membered heterocyclic ring. |
These cycloaddition reactions are valuable for the synthesis of a wide array of phosphorus-containing heterocycles, which are of interest for their potential applications in materials science and medicinal chemistry.
Oxidative and Reductive Transformations of Neopentylphosphanes
Neopentylphosphanes can undergo both oxidative and reductive transformations, altering the oxidation state and coordination environment of the phosphorus atom.
Oxidative addition is a key reaction in which the phosphorus center is oxidized. In the context of organometallic chemistry, phosphine (B1218219) ligands like neopentylphosphane can influence the oxidative addition at a metal center. This process involves the addition of a substrate to the metal complex, leading to an increase in both the oxidation state and coordination number of the metal. The electronic and steric properties of the phosphine ligand, such as the bulky neopentyl group, can significantly impact the facility and selectivity of these reactions. For instance, small phosphine ligands have been shown to enable the selective oxidative addition of certain bonds at a nickel(0) center.
Conversely, reductive elimination is the reverse process of oxidative addition, where two ligands are eliminated from the metal coordination sphere to form a new bond, and the metal's oxidation state is reduced. The balance between oxidative addition and reductive elimination is crucial in many catalytic cycles.
Nucleophilic Reactivity of the Phosphorus Center in this compound
The phosphorus atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is a fundamental aspect of its reactivity, allowing it to attack electrophilic centers and initiate a variety of chemical transformations.
The nucleophilicity of a phosphine is influenced by both electronic and steric factors. The electron-donating nature of the alkyl groups in this compound enhances the electron density on the phosphorus atom, increasing its nucleophilicity. However, the bulky neopentyl group also introduces significant steric hindrance around the phosphorus center. This steric bulk can modulate the reactivity of the phosphine, influencing which electrophiles it can effectively attack.
Coordination Chemistry of 2,2 Dimethylpropyl Phosphane Ligands
General Principles of Phosphine (B1218219) Coordination to Transition Metals
Phosphines are L-type, dative ligands that formally contribute two electrons to the metal center. libretexts.org The primary bonding interaction involves the donation of the phosphorus lone pair into an empty d orbital of the metal. libretexts.org Alkylphosphines, such as (2,2-Dimethylpropyl)phosphane, are generally considered strong sigma-donors. libretexts.org
Beyond sigma-donation, phosphine ligands can also act as π-acceptors. wikipedia.org This π-acidity arises from the overlap of filled metal orbitals with the P-C σ* antibonding orbitals of the phosphine ligand. wikipedia.org The extent of π-backbonding is influenced by the nature of the substituents on the phosphorus atom. Electronegative groups enhance the π-acceptor capability of the phosphine. ilpi.com
The steric bulk of phosphine ligands is a critical factor in their coordination chemistry. ilpi.com Unlike small ligands such as carbon monoxide, the size of phosphines often limits the number of ligands that can coordinate to a single metal center, frequently leading to coordinatively unsaturated complexes with fewer than 18 valence electrons. libretexts.org This property is often exploited in catalysis, where coordinative unsaturation can be crucial for catalytic activity. libretexts.org
Formation of Metal-Phosphine Complexes with Neopentyl-Substituted Ligands
Metal-phosphine complexes are typically synthesized by the reaction of a metal halide with a preformed phosphine ligand. wikipedia.org In some cases, the phosphine can also act as a reducing agent during the complexation reaction. wikipedia.org
Neopentyl-substituted phosphines have been utilized as ligands in palladium-catalyzed cross-coupling reactions. For example, di(tert-butyl)neopentylphosphine has been shown to be an effective ligand in the Hartwig-Buchwald amination of aryl bromides and chlorides. nih.gov The formation of palladium(0) and palladium(II) complexes with neopentylphosphines is relevant to the catalytic cycle of these cross-coupling reactions. nsf.gov The coordination of these bulky ligands to palladium can influence the selectivity of key steps such as oxidative addition. nih.gov
The synthesis of palladium(II) indenyl complexes bearing phosphine and isocyanide ligands has been reported, starting from a dimeric palladium precursor. nih.gov The reaction involves the initial coordination of the phosphine to the palladium center. nih.gov
| Complex | Ligands | Application/Observation | Reference |
|---|---|---|---|
| [Pd(Ind)(Cl)(PAr₃)] | Indenyl, Aryl phosphine, Chloride | Intermediate in the synthesis of cationic Pd(II) complexes | nih.gov |
| Pd(PtBu₃)(solv) | Tri(tert-butyl)phosphine, Solvent |
Cobalt complexes featuring phosphine ligands have been investigated for their catalytic and redox properties. nih.gov The coordination number and geometry of cobalt(II) phosphine complexes can be influenced by the reaction conditions and the nature of the counter-ions present. nih.gov For instance, cobalt(II) complexes with two chelating diphosphine ligands have been isolated as four-, five-, and six-coordinate species. nih.gov The average Co-P bond length tends to increase with an increase in the coordination number. nih.gov
Neopentyl-substituted phosphine ligands can coordinate to a variety of other transition metals. The principles of their coordination are similar to those observed for palladium and cobalt. The steric and electronic properties of the this compound ligand will dictate the geometry and reactivity of the resulting metal complex.
Steric and Electronic Influence of this compound Ligands on Metal Centers
The steric and electronic properties of phosphine ligands are interconnected and play a crucial role in determining the stability, structure, and reactivity of their metal complexes. manchester.ac.uk
The electronic nature of the substituents on the phosphorus atom influences its sigma-donating and pi-accepting abilities. ilpi.com Alkyl groups, like the neopentyl group, enhance the electron-donating character of the phosphine. libretexts.org The steric bulk of the neopentyl groups significantly impacts the coordination environment around the metal center. wikipedia.orgnih.govumb.edu
The steric demand of a phosphine ligand can be quantified using parameters like the Tolman cone angle. umb.edu Replacing a tert-butyl group with a neopentyl group has been shown to significantly increase the cone angle of the phosphine. nih.gov This increased steric bulk can lead to higher activity in catalytic reactions, such as the amination of aryl bromides. nih.gov
Influence on Electron-Donating Abilities and σ-Donation of Phosphorus
The electronic properties of phosphine ligands, specifically their ability to donate electron density to a metal center (σ-donation), are critical to their function in coordination chemistry and catalysis. For alkylphosphines like this compound (neopentylphosphine), the electron-donating ability is primarily influenced by the inductive effect of the alkyl groups. Generally, bulkier and more electron-releasing alkyl groups increase the Lewis basicity of the phosphorus atom.
However, studies comparing a series of neopentyl- and tert-butyl-substituted phosphines—namely di(tert-butyl)neopentylphosphine (P(t-Bu)₂Np), tert-butyldineopentylphosphine (P(t-Bu)Np₂), and trineopentylphosphine (PNp₃)—reveal a nuanced trend. The Lewis basicity, as measured by calculated proton affinity (PA), does not increase with the substitution of tert-butyl groups for neopentyl groups. Instead, the basicity follows the order: P(t-Bu)₂Np > P(t-Bu)Np₂ ≳ PNp₃. nsf.gov This indicates that di(tert-butyl)neopentylphosphine is the strongest electron donor in this series, a finding that aligns with other electronic descriptors such as the CO stretching frequencies in corresponding rhodium carbonyl complexes. nsf.gov
The strong σ-donation from these bulky phosphines raises the energy of the metal's highest occupied molecular orbital (HOMO). ua.edu This elevation makes the orbital more accessible for interaction with the lowest unoccupied molecular orbital (LUMO) of a substrate, thereby facilitating key catalytic steps like oxidative addition. ua.edu
| Phosphine Ligand | Calculated Proton Affinity (PA) (kcal/mol) |
|---|---|
| Di(tert-butyl)neopentylphosphine (P(t-Bu)₂Np) | 245.5 |
| tert-Butyldineopentylphosphine (P(t-Bu)Np₂) | 244.9 |
| Trineopentylphosphine (PNp₃) | 244.7 |
Ligand Binding Equilibria and Dissociation in Coordination Complexes
The steric bulk of neopentylphosphine ligands plays a decisive role in the binding equilibria and dissociation dynamics of their coordination complexes. In palladium-catalyzed cross-coupling reactions, the active catalyst is often a monoligated (LPd) species. ua.edu The formation of this species is promoted by sterically demanding phosphines, which destabilize the corresponding diligated (L₂Pd) complexes and induce ligand dissociation. ua.edu This dissociation is crucial as it generates a more reactive, electron-deficient monoligated complex that readily participates in oxidative addition. ua.edu
The binding equilibria for a series of neopentylphosphines with palladium(II) chloride dimers have been quantified. The equilibrium constant (Keq) for the formation of the square planar trans-(R₃P)₂PdCl₂ complex from the dimeric precursor [(R₃P)Pd(μ-Cl)Cl]₂ was measured.
| Phosphine Ligand (L) | Equilibrium Constant (Keq) in C₆D₆ | Equilibrium Constant (Keq) in CDCl₃ |
|---|---|---|
| Di(tert-butyl)neopentylphosphine (P(t-Bu)₂Np) | 150 ± 20 | 220 ± 20 |
| tert-Butyldineopentylphosphine (P(t-Bu)Np₂) | 190 ± 20 | 310 ± 20 |
| Trineopentylphosphine (PNp₃) | 3900 ± 400 | 3600 ± 400 |
Counterintuitively, trineopentylphosphine (PNp₃), despite its significant steric profile, exhibits the highest binding constant. nsf.gov This is attributed to a significant conformational change in the PNp₃ ligand upon coordination to the square planar palladium center, which reduces its effective steric demand in this geometry compared to its conformation in the corresponding palladium(0) complex. nsf.gov This demonstrates that the steric influence of neopentylphosphines can be highly dependent on the coordination number and geometry of the metal center. nsf.gov The balance between strong binding to stabilize the metal center and the ability to dissociate to create a reactive site is a key feature of catalysts bearing these bulky ligands.
Stereochemical Aspects: Chiral-at-Phosphorus Neopentylphosphines in Coordination Chemistry
Phosphines in which the phosphorus atom itself is a stereogenic center are known as P-chiral or P-stereogenic phosphines. nih.govwikipedia.org These compounds are of significant interest in asymmetric catalysis, where they can create a chiral environment around a metal center and induce high enantioselectivity in chemical transformations. nih.govtcichemicals.com The chirality at the phosphorus atom is configurationally stable due to the high energy barrier for pyramidal inversion in triorganophosphines, which prevents easy racemization. wikipedia.org
A chiral-at-phosphorus neopentylphosphine would have the formula P(R)(R')(CH₂C(CH₃)₃), where R and R' are substituents different from each other and from the neopentyl group. The development of such ligands is a key objective in the design of new asymmetric catalysts.
The synthesis of P-chiral phosphine ligands has been extensively studied, and several robust methodologies are available that could be applied to the synthesis of P-chiral neopentylphosphines. A predominant modern strategy involves the use of phosphine-boranes as key intermediates. nih.gov This approach allows for stereospecific reactions at the phosphorus center. General synthetic routes include:
Nucleophilic Substitution: Chiral phosphine-boranes can be deprotonated and reacted with electrophiles. The stereochemistry of the reaction can be controlled to produce enantiomerically enriched products.
Use of Chiral Auxiliaries: A prochiral phosphine can be reacted with a chiral auxiliary, such as a camphor-derived diol, to create diastereomeric phosphorus compounds. nih.gov These diastereomers can be separated and the auxiliary subsequently cleaved to yield the enantiopure P-chiral phosphine.
Stereospecific Reduction of Phosphine Oxides: Enantiomerically pure P-chiral phosphine oxides, which can be prepared through various asymmetric synthesis or resolution methods, can be reduced to the corresponding P-chiral phosphines with high retention of stereochemistry. researchgate.net
While specific examples of P-chiral neopentylphosphines are not as widely documented as their tert-butyl analogues, the established synthetic principles for creating conformationally rigid and electron-rich P-chiral ligands are directly applicable. nih.govtcichemicals.com The combination of the bulky, sterically demanding neopentyl group with a stereogenic phosphorus center offers a promising strategy for developing highly effective ligands for asymmetric catalysis.
Applications of 2,2 Dimethylpropyl Phosphane Ligands in Homogeneous Catalysis
Palladium-Catalyzed Cross-Coupling Reactions
(2,2-Dimethylpropyl)phosphane ligands have demonstrated considerable utility in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Hartwig-Buchwald Amination of Aryl Halides and Chlorides
The Hartwig-Buchwald amination, a powerful method for the synthesis of arylamines, has been significantly advanced by the use of bulky alkylphosphine ligands, including neopentylphosphane derivatives. Ligands such as Di(tert-butyl)neopentylphosphine (DTBNpP) and Trineopentylphosphine (TNpP) have proven to be particularly effective.
DTBNpP, in conjunction with a palladium source, forms catalysts that exhibit comparable or even superior activity to those derived from the well-established tri(tert-butyl)phosphine (TTBP) for the amination of aryl bromides under mild conditions. nih.gov Furthermore, DTBNpP-based catalysts are also efficient for the more challenging amination of aryl chlorides, albeit at elevated temperatures. nih.gov The effectiveness of these ligands is attributed to their steric bulk, which facilitates the crucial reductive elimination step in the catalytic cycle.
In contrast, increasing the number of neopentyl groups on the phosphine (B1218219), as in trineopentylphosphine (TNpP), can lead to a decrease in catalytic activity for certain amination reactions. nih.gov However, TNpP has shown to be a highly effective ligand for the coupling of sterically demanding aryl bromides and chlorides with hindered aniline (B41778) derivatives, a transformation that is often challenging with less bulky ligands. researchgate.netnih.gov This highlights the nuanced role of ligand structure in optimizing catalytic performance for specific substrate combinations.
| Ligand | Aryl Halide | Amine | Yield (%) | Conditions | Reference |
|---|---|---|---|---|---|
| DTBNpP | Aryl Bromide | Aniline | High | Mild Conditions | nih.gov |
| DTBNpP | Aryl Chloride | Aniline | Effective | Elevated Temperature | nih.gov |
| TNpP | Sterically Hindered Aryl Bromide | Sterically Hindered Aniline | Excellent | - | researchgate.netnih.gov |
| TNpP | Sterically Hindered Aryl Chloride | Sterically Hindered Aniline | Excellent | - | researchgate.netnih.gov |
Heck Reaction and Control of Olefin Isomerization with Neopentyl Phosphine Ligands
The Heck reaction, a cornerstone of C-C bond formation, involves the coupling of an unsaturated halide with an alkene. A significant challenge in many Heck reactions is controlling the regioselectivity of the migratory insertion and preventing undesired isomerization of the olefin product. Neopentyl phosphine ligands have emerged as valuable tools for addressing this challenge.
Specifically, the choice between Di(tert-butyl)neopentylphosphine (DTBNpP) and trineopentylphosphine (TNpP) allows for a remarkable degree of control over olefin isomerization in the Heck coupling of cyclic alkenes. researchgate.netnih.gov For instance, in the arylation of 2,3-dihydrofuran (B140613) with aryl bromides, the use of DTBNpP as a ligand promotes isomerization and leads to the thermodynamically more stable 2-aryl-2,3-dihydrofuran as the major product. nih.gov Conversely, employing TNpP under similar conditions suppresses isomerization, affording the kinetic product, 2-aryl-2,5-dihydrofuran, with high selectivity. nih.gov
This complementary selectivity is also observed in the Heck coupling of cyclopentene. nih.gov The differing outcomes are attributed to the electronic and steric properties of the ligands. The more electron-donating DTBNpP is thought to stabilize the palladium hydride intermediate, which is responsible for the re-addition and elimination steps that lead to isomerization. acs.org
| Ligand | Olefin | Aryl Halide | Major Product | Selectivity | Reference |
|---|---|---|---|---|---|
| DTBNpP | 2,3-Dihydrofuran | Aryl Bromide | 2-Aryl-2,3-dihydrofuran (Isomerized) | High | nih.gov |
| TNpP | 2,3-Dihydrofuran | Aryl Bromide | 2-Aryl-2,5-dihydrofuran (Non-isomerized) | High | nih.gov |
| DTBNpP | Cyclopentene | Aryl Bromide | Isomerized Product | - | nih.gov |
| TNpP | Cyclopentene | Aryl Bromide | Non-isomerized Product | - | nih.gov |
Role of Ligand Steric Effects in Modulating Catalytic Efficiency and Selectivity
The steric properties of phosphine ligands are a critical factor in determining the outcome of palladium-catalyzed cross-coupling reactions. For this compound and its derivatives, the steric hindrance can be systematically tuned by varying the number of neopentyl and tert-butyl groups.
Computational studies and X-ray crystallographic data have provided valuable insights into the steric parameters of these ligands, such as the Tolman cone angle (θ). nih.gov The replacement of a tert-butyl group with a neopentyl group generally leads to a significant increase in the cone angle, indicating greater steric bulk. nih.gov For example, the calculated cone angle for DTBNpP is larger than that of TTBP, which correlates with its higher activity in the amination of aryl bromides. nih.gov
Interestingly, the steric demand of neopentylphosphine ligands can be conformationally flexible and dependent on the coordination environment of the metal center. elsevierpure.comtcichemicals.com In linear palladium(0) complexes, the steric demand increases with the number of neopentyl groups (P(t-Bu)2Np < P(t-Bu)Np2 < PNp3). elsevierpure.comtcichemicals.com However, in square planar palladium(II) complexes, trineopentylphosphine (PNp3) exhibits the smallest steric parameters, while tert-butyldineopentylphosphine (P(t-Bu)Np2) shows the largest steric demand. elsevierpure.comtcichemicals.com This conformational flexibility is a key factor in the ability of catalysts bearing these ligands to accommodate sterically demanding substrates. researchgate.netnih.gov
| Ligand | Pd(0) Complex Steric Demand | Pd(II) Complex Steric Demand | Calculated Cone Angle (°C) | Reference |
|---|---|---|---|---|
| P(t-Bu)2Np | Low | Intermediate | - | elsevierpure.comtcichemicals.com |
| P(t-Bu)Np2 | Intermediate | High | - | elsevierpure.comtcichemicals.com |
| PNp3 | High | Low | - | elsevierpure.comtcichemicals.com |
Activation Mechanisms of Palladium(II) Precatalysts in Coupling Reactions
The active catalyst in many palladium-catalyzed cross-coupling reactions is a Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst. The nature of the phosphine ligand plays a critical role in this activation process. For neopentylphosphine ligands, several precatalyst systems and their activation pathways have been investigated.
One common type of precatalyst is the [LPd(μ-Cl)]2 dimer. The activation of these dimers to the active monoligated Pd(0) species is a key step in the catalytic cycle. Studies on the activation of precatalysts like Pd(π-allyl)[P(t-Bu)2(Np)]Cl have provided mechanistic insights. uwindsor.ca The activation of such precatalysts, typically by a base, is believed to proceed through pathways that generate the highly reactive L1Pd(0) species, which is essential for the initial oxidative addition of the aryl halide. uwindsor.ca
The use of well-defined Pd(II) precatalysts bearing neopentylphosphine ligands offers advantages over in situ catalyst generation from a Pd(II) salt and a separate ligand. These precatalysts can provide a more controlled and efficient entry into the catalytic cycle, leading to improved reaction outcomes. The stability and ease of activation of these precatalysts are crucial for their practical application. nih.govlibretexts.org
Asymmetric Catalysis Employing Chiral Neopentylphosphines
Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is a field of immense importance, particularly in the pharmaceutical and fine chemical industries. Chiral phosphine ligands are central to many asymmetric catalytic transformations. While the development and application of a wide array of chiral phosphines have been reported, specific examples of chiral this compound derivatives in asymmetric catalysis are less common in the literature.
The general principles of asymmetric catalysis with chiral phosphines involve the transfer of chirality from the ligand to the substrate through the coordination of the metal center. nih.govnih.gov The design of effective chiral ligands often involves the introduction of stereogenic centers on the phosphorus atom (P-chiral) or in the backbone of the ligand. nih.gov The steric and electronic properties of the substituents on the phosphine are critical for achieving high enantioselectivity.
Given the demonstrated impact of the steric bulk of the neopentyl group in non-chiral systems, the incorporation of this moiety into chiral ligand scaffolds is a promising strategy for the development of new and effective catalysts for asymmetric transformations. However, detailed studies and specific data on the performance of such chiral neopentylphosphines in reactions like asymmetric hydrogenation, allylic alkylation, or conjugate addition are not extensively documented in the reviewed literature.
Other Homogeneous Catalytic Transformations Facilitated by this compound Ligands
Beyond the extensively studied Hartwig-Buchwald amination and Heck reactions, this compound ligands have also been successfully employed in other important palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura coupling, which forms C-C bonds between organoboron compounds and organic halides, benefits from the use of bulky and electron-rich phosphine ligands. The Pd/TNpP system has shown good activity for the Suzuki coupling of hindered aryl bromides, demonstrating the versatility of this ligand in facilitating challenging C-C bond formations. researchgate.netnih.gov
Similarly, the Sonogashira reaction, the coupling of terminal alkynes with aryl or vinyl halides, has been effectively catalyzed by palladium complexes of neopentylphosphine ligands. A notable example is the use of the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl for room-temperature, copper-free Sonogashira couplings of challenging aryl bromides and alkynes, achieving high yields and showing excellent functional group tolerance. nih.gov
While the application of neopentylphosphine ligands in other areas of homogeneous catalysis, such as hydroformylation or olefin metathesis, is not as well-documented, their demonstrated efficacy in a range of demanding cross-coupling reactions suggests their potential for broader utility in catalytic science.
| Ligand | Reaction Type | Substrates | Yield (%) | Reference |
|---|---|---|---|---|
| TNpP | Suzuki-Miyaura Coupling | Hindered Aryl Bromides | Good | researchgate.netnih.gov |
| DTBNpP | Sonogashira Coupling | Aryl Bromides and Alkynes | Up to 97% | nih.gov |
Theoretical and Computational Chemistry Studies of 2,2 Dimethylpropyl Phosphane
Quantum Chemical Investigations of Molecular Structure and Electronic Properties
Quantum chemical calculations have been instrumental in elucidating the molecular and electronic structure of (2,2-Dimethylpropyl)phosphane and its metal complexes. These studies often focus on quantifying the ligand's steric and electronic parameters, which are crucial for understanding its coordination chemistry.
The steric profile of this compound is significant due to the bulky neopentyl groups. Computational studies have shown that replacing tert-butyl groups with neopentyl substituents leads to an increase in the steric demand of the phosphine (B1218219) ligand nih.gov. The conformational flexibility of the neopentyl group, particularly the M−P−C−C dihedral angle, plays a crucial role in determining its steric impact nih.gov. Different conformations can lead to a range of steric hindrances, which has been analyzed using computational models nih.gov.
From an electronic standpoint, this compound is classified as a strong σ-donating trialkylphosphine nih.gov. Quantum chemical methods, such as the hybrid density functional MPW1PW91, have been employed to study the electronic properties of phosphine ligands and their effects on metal complexes unirioja.es. The electronic nature of phosphines is a key factor in their ability to stabilize metal centers and influence catalytic activity. The bonding in metal-phosphine complexes is generally understood in terms of the Dewar-Chatt-Duncanson model, involving σ-donation from the phosphorus lone pair to the metal and π-backbonding from metal d-orbitals to the σ* orbitals of the P-R bonds nih.govresearchgate.net. The electronegativity of the substituents on the phosphorus atom influences the energy of these σ* orbitals and, consequently, the extent of π-acidity nih.govresearchgate.net.
Table 1: Calculated Electronic Properties of Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) | σ-Donation Ability | π-Acceptor Ability |
|---|---|---|---|
| PMe₃ | 2064.1 | Strong | Weak |
| P(OPh)₃ | 2089.3 | Weak | Strong |
| PF₃ | 2110.1 | Very Weak | Very Strong |
| This compound | Similar to other trialkylphosphines | Strong | Weak |
Note: This table provides a qualitative comparison based on general principles of phosphine electronic effects. Specific calculated values for this compound would require dedicated computational studies.
Density Functional Theory (DFT) Simulations of Reaction Pathways and Steric Effects
Density Functional Theory (DFT) has emerged as a powerful tool for simulating reaction pathways and quantifying the steric effects of phosphine ligands, including this compound. These simulations provide detailed mechanistic insights and help to understand how ligand architecture influences catalytic processes.
DFT calculations can map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms, such as those in cross-coupling reactions, where phosphine ligands are crucial. For instance, in the Suzuki-Miyaura coupling, DFT studies have shown that the electronic and steric properties of phosphine ligands influence the key steps of oxidative addition, transmetalation, and reductive elimination. While oxidative addition is often governed by electronic effects, transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors.
The steric bulk of this compound has a significant impact on reaction pathways. Computational studies on neopentylphosphine-palladium complexes have utilized DFT to analyze steric parameters. The replacement of tert-butyl groups with neopentyl groups was found to increase the ligand's steric demand. The conformational flexibility of the neopentyl group allows it to exert a variable steric effect depending on the coordination environment. In square planar palladium(II) complexes, for example, trineopentylphosphine can adopt a conformation that minimizes its steric footprint compared to other neopentyl-substituted phosphines.
Table 2: Comparison of Steric Parameters for Selected Phosphine Ligands
| Ligand | Cone Angle (°) |
|---|---|
| PMe₃ | 118 |
| P(t-Bu)₃ | 182 |
| PPh₃ | 145 |
| This compound (PNp₃) | >182 (conformation dependent) |
Note: The cone angle for PNp₃ is highly dependent on its conformation and can exceed that of P(t-Bu)₃. The values presented are representative and highlight the significant steric bulk.
Modeling Ligand-Metal Interactions and Prediction of Binding Energies
Computational modeling plays a crucial role in understanding the interactions between this compound and metal centers, as well as in predicting the binding energies of the resulting complexes. These theoretical approaches provide a molecular-level understanding of the forces that govern ligand association and dissociation, which are fundamental to catalytic cycles.
Accurately predicting ligand-metal binding energies is a challenging task for computational methods. While DFT is a powerful tool, standard functionals can sometimes underestimate the strength of non-covalent interactions, such as dispersion forces, which can be important for bulky ligands. Therefore, the inclusion of dispersion corrections in DFT calculations is often necessary to obtain more accurate binding energies. Advanced methods like Quantum Theory of Atoms in Molecules (QTAIM) and Energy Decomposition Analysis (EDA) can be employed to dissect the interaction energy into its constituent components (electrostatic, Pauli repulsion, and orbital interactions), offering deeper insights into the nature of the metal-ligand bond.
The steric bulk of this compound significantly influences its binding to a metal center. The large neopentyl groups can lead to steric repulsion with other ligands or the substrate, which can weaken the metal-ligand bond. However, this steric hindrance can also be beneficial, for example, by promoting reductive elimination in catalytic cycles.
Table 3: Factors Influencing Ligand-Metal Binding Energy
| Factor | Description | Impact on this compound |
|---|---|---|
| Electronic Effects | σ-donation and π-backbonding capabilities of the ligand. | Strong σ-donation leads to a strong covalent contribution to the binding energy. |
| Steric Effects | Repulsive interactions between the ligand and other molecules in the coordination sphere. | The bulky neopentyl groups can lead to steric strain, potentially weakening the bond. |
| Dispersion Forces | Attractive van der Waals interactions between the ligand and the metal complex. | Can contribute significantly to the overall binding energy, especially for large ligands. |
| Solvent Effects | Interactions of the complex with the surrounding solvent molecules. | Can influence the thermodynamics of ligand binding and dissociation. |
Computational Prediction of Reactivity and Stereoselectivity in Chemical Transformations
Computational chemistry, particularly DFT, is a powerful tool for predicting the reactivity and stereoselectivity of chemical transformations involving this compound as a ligand. By modeling the transition states of competing reaction pathways, it is possible to rationalize and even predict the outcome of a reaction.
The steric and electronic properties of this compound, as elucidated by computational studies, are directly linked to its performance in catalysis. The significant steric bulk of the neopentyl groups can create a well-defined chiral pocket around the metal center, which is crucial for achieving high stereoselectivity in asymmetric catalysis. DFT calculations can be used to model the interaction of a substrate with the catalyst, allowing for the prediction of the favored stereoisomer.
For example, in cross-coupling reactions, the steric hindrance of bulky phosphine ligands like this compound is known to facilitate the reductive elimination step, which is often the product-forming step. Computational models can quantify the energy barrier for this step and compare it for different ligands, thereby predicting their relative reactivity. A study on the amination of aryl bromides and chlorides found that di(tert-butyl)neopentylphosphine (DTBNpP) provided catalysts with comparable or better activity than the commonly used tri(tert-butyl)phosphine (TTBP) under mild conditions nih.gov. Computationally derived cone angles indicated that the replacement of a tert-butyl group with a neopentyl group significantly increased the steric hindrance, which appeared to correlate with the higher catalytic activity nih.gov.
Furthermore, DFT calculations can help to understand the subtle interplay between steric and electronic effects that governs stereoselectivity. By analyzing the transition state geometries and the non-covalent interactions between the substrate and the ligand, it is possible to identify the key factors that control the stereochemical outcome of a reaction. This predictive capability is invaluable for the rational design of new catalysts with improved performance.
Table 4: Computational Approaches to Predicting Reactivity and Stereoselectivity
| Computational Method | Application | Insights Gained |
|---|---|---|
| Transition State Theory | Calculation of activation energies for competing reaction pathways. | Prediction of the major product and reaction rate. |
| Steric and Electronic Parameter Analysis | Correlation of ligand properties (e.g., cone angle, TEP) with catalytic performance. | Rationalization of ligand effects on reactivity and selectivity. |
| Non-Covalent Interaction (NCI) Analysis | Visualization and quantification of weak interactions in transition states. | Understanding the origin of stereoselectivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Development of statistical models to predict catalytic activity. | High-throughput screening of potential ligands. |
Advanced Spectroscopic Characterization and Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ³¹P NMR) for Structural Elucidation and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Phosphorus-31 (³¹P) NMR, is an indispensable tool for characterizing phosphorus-containing compounds like (2,2-Dimethylpropyl)phosphane. oxinst.com The ³¹P nucleus is 100% abundant and has a spin of ½, making it highly suitable for NMR studies, which provide detailed information about the chemical environment, structure, and bonding of the phosphorus atom. oxinst.comuni-muenchen.de
In the context of neopentylphosphane and its derivatives, ³¹P NMR is used to determine the coordination of the phosphine (B1218219) to a metal center. Upon coordination, the ³¹P chemical shift (δ) changes significantly compared to the free ligand, providing direct evidence of complex formation. The magnitude of this "coordination shift" can offer insights into the nature of the metal-ligand interaction. For instance, computational studies on palladium(II) complexes of neopentylphosphines, such as di(tert-butyl)neopentylphosphine (P(t-Bu)₂Np) and tert-butyldineopentylphosphine (P(t-Bu)Np₂), have been used to predict ³¹P NMR chemical shifts, which are then compared with experimental data to confirm structures in solution. nsf.gov
Furthermore, ³¹P NMR is crucial for mechanistic studies of reactions involving these phosphine ligands. By monitoring the changes in the ³¹P NMR spectrum over time, researchers can identify reaction intermediates, determine reaction kinetics, and elucidate catalytic cycles. uni-muenchen.de The coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H, ¹³C, or metals like ¹⁹⁵Pt or ¹⁰³Rh, provides further structural information, including connectivity and bond angles.
The chemical shifts in ³¹P NMR are sensitive to the electronic structure of the phosphorus center. nsf.gov For example, in a series of ruthenium phosphinidene (B88843) complexes, the wide range of observed ³¹P chemical shifts demonstrated a high sensitivity to the electronic nature of the Ru=P bond. nsf.gov While specific data for the parent this compound is context-dependent, studies on related bulky phosphines provide representative values.
Table 1: Representative ³¹P NMR Chemical Shifts for Selected Phosphine Ligands and Complexes
This table is illustrative and provides data for structurally related phosphines to indicate typical chemical shift ranges.
| Compound/Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |
| Triphenylphosphine (PPh₃) | CDCl₃ | -4.70 (used as external standard) rsc.org |
| Di(tert-butyl)neopentylphosphine-Palladium(II) Complexes | - | Calculated values used for structural analysis nsf.gov |
| Ruthenium Phosphinidene Complex [1=PtBu]²⁻ | - | ~850 nsf.gov |
| Ruthenium Phosphinidene Complex [1=PNMe₂]²⁻ | - | ~791 nsf.gov |
X-ray Diffraction Studies for Solid-State Structure Determination of Neopentylphosphane Complexes
For example, the crystal structures of square planar palladium(II) complexes containing neopentylphosphine ligands have been determined. nsf.gov These studies provide crucial data on how the steric bulk of the neopentyl group influences the geometry around the metal center. The replacement of tert-butyl groups with neopentyl substituents was found to increase the steric demand of the ligand in linear palladium(0) complexes. nsf.gov However, in square planar palladium(II) complexes, trineopentylphosphine (PNp₃) was observed to have a smaller steric footprint than tert-butyldineopentylphosphine (P(t-Bu)Np₂). nsf.gov
X-ray diffraction data are also essential for understanding non-covalent interactions, such as hydrogen bonds and van der Waals forces, which dictate the packing of molecules in the crystal lattice. nih.gov This information is vital for materials science applications. Key structural parameters obtained from these studies, such as the metal-phosphorus bond length, provide direct insight into the strength and nature of the coordination bond. For instance, a shorter Ru=P bond length was observed in a ruthenium phosphinidene complex with a dimethylamino substituent compared to one with a tert-butyl group, reflecting the different electronic effects of the substituents. nsf.gov
Table 2: Selected Crystallographic Data for Metal Complexes Containing Neopentylphosphine or Related Ligands
This table presents data from representative structures to illustrate the type of information obtained from X-ray diffraction.
| Complex | Crystal System | Space Group | M-P Bond Length (Å) | Key Angle (°) |
| Na₂(dioxane)₅[Ru=PtBu] | - | - | 2.1156(3) | Ru–P–C = 121.57(3) nsf.gov |
| Na₂(dioxane)₄[Ru=PNMe₂] | - | - | 2.0829(8) | Ru–P–N = 121.05(11) nsf.gov |
| (P(t-Bu)Np₂)Pd(4-picoline)Cl₂ | - | - | Data used to analyze steric properties nsf.gov | - |
Other Spectroscopic Methods for Analyzing Metal-Phosphine Complexes (e.g., UV-Vis, IR)
In addition to NMR and X-ray diffraction, other spectroscopic techniques are employed to provide a more complete picture of the electronic and vibrational properties of neopentylphosphane complexes.
Infrared (IR) Spectroscopy is used to probe the vibrational modes of a molecule. rsc.org In the context of metal-phosphine complexes, IR spectroscopy can identify characteristic stretching frequencies. For example, the P-C and C-H vibrations of the neopentyl group can be observed. More importantly, the coordination of the phosphine to a metal center can induce subtle shifts in these vibrational bands. IR spectroscopy is particularly useful when other functional groups are present in the complex, such as carbonyl (CO) or nitrosyl (NO) ligands, as their stretching frequencies are highly sensitive to the electronic properties of the phosphine ligand. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. psu.edu The absorption of UV or visible light promotes electrons from lower-energy orbitals to higher-energy ones. psu.edu For metal complexes of neopentylphosphane, UV-Vis spectra are typically dominated by charge-transfer bands, either from the metal to the ligand (MLCT) or from the ligand to the metal (LMCT), as well as d-d transitions within the metal center. nih.govnih.gov The energy and intensity of these absorptions are dependent on the identity of the metal, its oxidation state, and the nature of the ligands. Analysis of UV-Vis spectra helps in understanding the electronic structure and bonding in these complexes. nih.gov
Table 3: General Application of IR and UV-Vis Spectroscopy in Metal-Phosphine Complex Analysis
| Spectroscopic Method | Information Obtained | Typical Spectral Region/Features |
| Infrared (IR) | Vibrational modes of ligands, functional group identification. | 4000-400 cm⁻¹. Shifts in ligand vibrational frequencies upon coordination. Characteristic bands for co-ligands (e.g., ν(CO)). nih.gov |
| Ultraviolet-Visible (UV-Vis) | Electronic transitions (d-d, charge transfer). | 200-800 nm. Metal-to-Ligand Charge Transfer (MLCT), Ligand-to-Metal Charge Transfer (LMCT), d-d transition bands. nih.govnih.gov |
Advanced Derivatives and Analogues in Organophosphorus Chemistry
Phosphaalkenes with Neopentyl Substituents
Phosphaalkenes, compounds containing a phosphorus-carbon double bond (P=C), are a fascinating class of low-coordinate phosphorus compounds. The introduction of sterically bulky substituents, such as the neopentyl group, is a key strategy to kinetically stabilize the P=C bond and prevent oligomerization. While specific examples of phosphaalkenes derived directly from (2,2-dimethylpropyl)phosphane are not extensively documented in readily available literature, their synthesis can be conceptualized through established methodologies.
The primary synthetic routes to phosphaalkenes include the Phospha-Peterson and Phospha-Wittig reactions. In a hypothetical Phospha-Peterson reaction, a neopentyl-substituted silylphosphine would react with a carbonyl compound. Similarly, a Phospha-Wittig approach would involve a neopentyl-substituted phosphinidene (B88843) reacting with a suitable Wittig reagent. The significant steric hindrance provided by the neopentyl group would be expected to favor the formation of the monomeric phosphaalkene.
The reactivity of such neopentyl-substituted phosphaalkenes would be heavily influenced by the steric bulk. While the P=C bond would be kinetically stabilized, the steric shielding might also hinder its participation in certain cycloaddition reactions, a common feature of phosphaalkene chemistry. Research on related bulky phosphaalkenes suggests that they can serve as unique ligands in coordination chemistry, with the neopentyl group influencing the coordination geometry and catalytic activity of the resulting metal complexes.
Phosphine (B1218219) Chalcogenides derived from this compound
Phosphine chalcogenides are compounds with the general formula R₃P=E, where E is a chalcogen (S, Se, or Te). The synthesis of these compounds from tertiary phosphines is typically a straightforward oxidative addition reaction. This compound and its more substituted analogues, such as di-tert-butylneopentylphosphine (B1584642) (DTBNpP) and trineopentylphosphine (TNpP), are expected to react readily with elemental chalcogens to form the corresponding phosphine chalcogenides.
The general synthesis involves the direct reaction of the phosphine with a stoichiometric amount of the elemental chalcogen (e.g., S₈ or gray selenium) in a suitable organic solvent. mdpi.comchemicalbook.com For instance, the reaction of trineopentylphosphine with elemental sulfur would yield trineopentylphosphine sulfide.
Table 1: Synthesis of Neopentylphosphine Chalcogenides
| Phosphine | Chalcogen | Product |
|---|---|---|
| (CH₃)₃CCH₂PH₂ | S₈ | (2,2-Dimethylpropyl)phosphine sulfide |
| (CH₃)₃CCH₂PH₂ | Se | (2,2-Dimethylpropyl)phosphine selenide |
| ((CH₃)₃C)₂PCH₂C(CH₃)₃ | S₈ | Di-tert-butylneopentylphosphine sulfide |
The reaction is typically exothermic and proceeds to completion, often affording the product in high yield after simple purification. The resulting phosphine chalcogenides are generally stable, air- and moisture-tolerant crystalline solids. The P=E bond in these molecules is highly polarized, with a significant contribution from the P⁺-E⁻ resonance form. The bulky neopentyl groups would sterically protect the P=E bond, potentially influencing its reactivity in subsequent transformations, such as its use as a ligand in catalysis or in the synthesis of other organophosphorus compounds.
Heterocyclic Phosphorus Compounds Incorporating Neopentyl Groups
The incorporation of a phosphorus atom into a heterocyclic ring system opens up a vast area of chemical space with applications in catalysis, materials science, and medicinal chemistry. The presence of a neopentyl group attached to the phosphorus atom within such a ring can significantly influence the ring's conformation, stability, and reactivity.
The synthesis of phosphorus heterocycles often involves cyclization reactions of functionalized phosphines. For instance, a di-functionalized neopentylphosphine could undergo intramolecular cyclization to form a heterocyclic ring. Another approach involves the reaction of a neopentyl-containing phosphorus precursor with a di-functional organic molecule.
While specific examples of heterocyclic phosphorus compounds directly incorporating a neopentyl group on the phosphorus atom within the ring are not widely reported, the synthesis of related structures provides a basis for their potential preparation. For example, the reaction of o-phenylene neopentyl phosphite (B83602) with diethoxyoxophosphoranesulfenyl chloride suggests pathways to complex phosphorus-containing ring systems where the neopentyl group is present.
The steric bulk of the neopentyl group would be expected to play a crucial role in directing the stereochemical outcome of cyclization reactions and in stabilizing the resulting heterocyclic ring against decomposition or further reaction.
Organophosphonium Salts and their Chemical Transformations
Organophosphonium salts are ionic compounds containing a tetracoordinate phosphorus atom with a positive charge. They are commonly synthesized by the quaternization of a tertiary phosphine with an alkyl halide. unive.it Bulky neopentyl-substituted phosphines, such as di-tert-butylneopentylphosphine (DTBNpP) and trineopentylphosphine (TNpP), can be alkylated to form the corresponding phosphonium (B103445) salts. For example, di-tert-butylneopentylphosphonium tetrafluoroborate (B81430) is a known compound used as a ligand in various palladium-catalyzed cross-coupling reactions. sigmaaldrich.com
The synthesis of these salts typically involves the reaction of the phosphine with an alkylating agent, such as an alkyl halide or a triflate, in a suitable solvent. The resulting phosphonium salt can then be isolated, often as a stable crystalline solid.
Table 2: Examples of Neopentyl-Substituted Organophosphonium Salts
| Phosphine | Alkylating Agent | Phosphonium Salt |
|---|---|---|
| ((CH₃)₃C)₂PCH₂C(CH₃)₃ | HBF₄ | Di-tert-butylneopentylphosphonium tetrafluoroborate |
A key chemical transformation of phosphonium salts is their deprotonation at the α-carbon to form phosphorus ylides, which are crucial reagents in the Wittig reaction for the synthesis of alkenes. However, the extreme steric hindrance around the α-carbon in neopentylphosphonium salts would likely make deprotonation challenging.
Another important aspect is the "neo-pentyl effect" observed in the hydrolysis of some phosphonium salts, which refers to the influence of the bulky neopentyl group on the reaction mechanism and rate. acs.org The steric hindrance can significantly slow down nucleophilic substitution reactions at the phosphorus center. While primarily utilized as ligands in catalysis, the unique steric and electronic properties imparted by the neopentyl group suggest that neopentylphosphonium salts could exhibit interesting and potentially useful reactivity in other chemical transformations.
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes for Sterically Hindered Phosphanes
The synthesis of sterically hindered phosphanes like (2,2-Dimethylpropyl)phosphane often presents challenges due to the bulky nature of the substituents, which can impede standard synthetic methodologies. Traditional routes typically involve the reaction of a Grignard reagent, such as neopentylmagnesium bromide, with phosphorus trichloride (B1173362). However, these reactions can sometimes lead to mixtures of products and require careful control of stoichiometry and reaction conditions to achieve high yields of the desired trialkylphosphine.
Emerging research is focused on developing more efficient, selective, and sustainable synthetic routes. One area of exploration is the use of alternative phosphorus sources and activating agents that can operate under milder conditions. For instance, the use of silylphosphines as intermediates can offer a more controlled pathway to the desired product. Another promising direction is the development of catalytic methods for the synthesis of bulky phosphines, which could reduce waste and improve atom economy. While specific novel routes for this compound are not yet widely reported, the general advancements in phosphine (B1218219) synthesis, such as the use of phosphine-borane complexes as stable and manageable intermediates, are likely to be applied to this compound in the near future. The development of modular synthetic approaches that allow for the facile introduction of various sterically demanding groups, including the neopentyl group, is a key objective in this field.
Exploration of New Catalytic Applications for this compound Ligands
The primary area of application for this compound is as a ligand in transition metal catalysis, particularly with palladium. The steric bulk of the neopentyl groups plays a crucial role in promoting the formation of highly active, low-coordinate metal centers, which are often key to efficient catalysis.
Research has demonstrated the effectiveness of palladium complexes of this compound in various cross-coupling reactions. For instance, di(tert-butyl)neopentylphosphine (DTBNpP), a related ligand, has been shown to be a highly effective ligand in the Hartwig-Buchwald amination of aryl bromides and chlorides nih.govacs.org. The increased cone angle of neopentyl-containing phosphines appears to correlate with higher catalytic activity in the amination of aryl bromides nih.govacs.org.
A study on the Heck coupling of aryl bromides with alkenes found that di-tert-butylneopentylphosphine (B1584642) can catalyze these reactions at room temperature. Interestingly, the choice between di-tert-butylneopentylphosphine and trineopentylphosphine can control the degree of alkene isomerization, with the former promoting isomerization to a greater extent researchgate.net. This highlights the subtle yet significant influence of the ligand structure on the reaction outcome.
The table below summarizes the catalytic performance of palladium complexes with neopentylphosphine ligands in selected cross-coupling reactions.
| Catalyst Precursor | Ligand | Reaction Type | Substrates | Conditions | Yield (%) | Reference |
| Pd(OAc)₂ | Di(tert-butyl)neopentylphosphine | Hartwig-Buchwald Amination | Aryl bromides and various amines | Mild conditions | Good to excellent | nih.govacs.org |
| Pd₂(dba)₃ | Di(tert-butyl)neopentylphosphine | Heck Coupling | Aryl bromides and alkenes | Room temperature | High | researchgate.net |
| Pd(OAc)₂ | Trineopentylphosphine | Heck Coupling | Aryl bromides and cyclic alkenes | Varies | Good | researchgate.net |
Future research is expected to explore the application of this compound ligands in a wider range of catalytic transformations, including C-H activation, polymerization, and asymmetric catalysis. The unique steric profile of this ligand may offer advantages in reactions where fine-tuning of the catalyst's spatial environment is critical for achieving high selectivity and efficiency.
Integration of Advanced Computational Methods for Ligand Design and Reaction Prediction
Advanced computational methods, particularly density functional theory (DFT), have become indispensable tools for understanding the properties and reactivity of phosphine ligands and their metal complexes. For this compound and related neopentylphosphines, computational studies have provided valuable insights into their steric and electronic properties.
Computationally derived cone angles have shown that replacing a tert-butyl group with a neopentyl group significantly increases the steric bulk of the phosphine nih.govacs.org. This information is crucial for rationalizing the observed catalytic activity, as steric hindrance can influence key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
A detailed experimental and computational study on a series of neopentylphosphine palladium complexes has revealed that the steric demand of trineopentylphosphine can vary significantly depending on the coordination number of the metal nsf.gov. In linear palladium(0) complexes, the steric demand increases as tert-butyl groups are replaced with neopentyl groups. However, in square planar palladium(II) complexes, trineopentylphosphine exhibits the smallest steric parameters among the studied neopentylphosphines due to a significant conformational change researchgate.netnsf.gov. This conformational flexibility allows the trineopentylphosphine ligand to accommodate other sterically demanding ligands researchgate.net.
The table below presents a comparison of calculated steric and electronic parameters for a series of neopentylphosphine ligands.
| Ligand | Calculated Cone Angle (°) | Calculated Tolman Electronic Parameter (χ, cm⁻¹) |
| P(t-Bu)₃ (TTBP) | 182 | 2056.1 |
| P(t-Bu)₂Np (DTBNpP) | 195 | Not Reported |
| P(t-Bu)Np₂ | 206 | Not Reported |
| PNp₃ | 215 | Not Reported |
Data adapted from computational studies.
Future research will likely involve the use of more sophisticated computational models to predict the performance of this compound ligands in new catalytic reactions. This could involve the use of machine learning and artificial intelligence to screen virtual libraries of ligands and identify promising candidates for specific applications. Such in silico approaches can significantly accelerate the discovery and optimization of new catalytic systems.
Investigation of this compound in Supramolecular Chemistry and Materials Science
The unique structural features of this compound also make it an interesting building block for supramolecular chemistry and materials science. The bulky neopentyl groups can direct the self-assembly of metal-ligand complexes into discrete supramolecular architectures or extended coordination polymers.
While the investigation of this compound in this context is still in its early stages, the principles of using sterically hindered phosphines to control the structure of supramolecular assemblies are well-established. The steric bulk can be used to limit the coordination number of the metal center, leading to the formation of specific geometries and preventing the formation of undesired polymeric structures.
Potential applications in materials science could include the development of porous materials, such as metal-organic frameworks (MOFs), where the phosphane acts as a functional ligand. The incorporation of this compound into the pores of a material could create a unique chemical environment for catalysis or molecular recognition. Furthermore, the phosphine moiety could be used as a reactive site for post-synthetic modification of materials.
Future research in this area will likely focus on the synthesis and characterization of novel supramolecular structures and materials incorporating this compound. This could lead to the development of new functional materials with applications in areas such as gas storage, separation, and sensing. The interplay between the steric and electronic properties of this ligand and the resulting properties of the assembled materials will be a key area of investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2,2-Dimethylpropyl)phosphane, and how can reaction conditions be optimized?
- Methodology : A common approach involves reacting tertiary phosphines (e.g., dicyclohexylphosphine) with alkyl halides or aryl halides under inert atmospheres. For example, describes a similar synthesis where dicyclohexylphosphine reacts with an aryl halide using transition metal catalysts (e.g., Pd or Ni) to form phosphane derivatives. Optimization includes controlling temperature (60–100°C), solvent choice (e.g., THF or toluene), and stoichiometric ratios to minimize side reactions .
- Characterization : Post-synthesis, 31P NMR spectroscopy is critical for confirming purity and structure, as highlighted in and , where 31P NMR resolved quantitative product formation in analogous phosphane syntheses .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Safety Measures : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. and emphasize avoiding dust generation and ensuring proper ventilation. Spills should be collected in sealed containers and disposed of via certified waste management services to prevent environmental contamination .
Q. How can researchers reliably characterize this compound using spectroscopic methods?
- Analytical Workflow : Combine 31P NMR (to identify phosphorus environments), 1H/13C NMR (to resolve alkyl/aryl substituents), and GC-MS (for purity assessment). notes that headspace GC-MS can detect phosphane derivatives at low detection limits (1 ppb), useful for trace analysis .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., NMR shifts) for this compound derivatives be resolved?
- Troubleshooting : Discrepancies in 31P NMR chemical shifts may arise from solvent effects, impurities, or stereochemical variations. Cross-validate with computational methods (DFT calculations) to predict shifts, as demonstrated in for analogous compounds. Purify via column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate isomers or remove byproducts .
Q. What strategies improve the stability of this compound in catalytic applications?
- Experimental Design : Phosphanes often degrade via oxidation or ligand dissociation. Stabilization methods include:
- Using bulky substituents (e.g., 2,6-dimethylphenyl groups, as in ) to sterically protect the phosphorus center.
- Storing compounds under argon or nitrogen atmospheres to prevent oxidation.
- Incorporating electron-withdrawing groups to modulate reactivity, as seen in diphosphane systems ( ) .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Process Optimization : Scale-up challenges often stem from exothermic side reactions or inefficient mixing. Implement slow reagent addition (e.g., dropwise alkyl halide addition to phosphine solutions) and use high-boiling solvents (e.g., diglyme) for better temperature control. suggests catalytic systems (e.g., PdCl2) can enhance coupling efficiency in analogous reactions .
Q. What role does this compound play in asymmetric catalysis, and how can enantioselectivity be measured?
- Application Insights : Phosphanes are key ligands in transition-metal catalysis (e.g., hydrogenation, cross-coupling). To assess enantioselectivity, use chiral HPLC or polarimetry for product analysis. highlights diphenylphosphane derivatives in stereoselective transformations, providing a framework for testing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
